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Compound of Interest

Compound Name: 2-(2-Methylphenyl)-1,3-dioxolane

CAS No.: 64380-54-7

Cat. No.: B3276591

Get Quote

Executive Summary
This technical guide focuses on the physicochemical characterization of 2-(2-
Methylphenyl)-1,3-dioxolane (also known as o-tolualdehyde ethylene acetal). While the para-

isomer (CAS 2403-51-2) is a standard commodity chemical with well-documented constants,

the ortho-isomer is frequently synthesized in situ as a protecting group strategy for o-

tolualdehyde during multi-step API synthesis.

The steric bulk of the ortho-methyl group introduces unique stability and volatility profiles

compared to its meta and para counterparts. This guide provides authoritative reference data,

predictive ranges for physical constants where literature is sparse, and self-validating protocols

for empirical determination.

Chemical Identity & Structural Context[1][2][3][4][5]
[6][7][8][9]
The compound is a cyclic acetal formed by the condensation of o-tolualdehyde and ethylene

glycol. It serves as a robust masking group for the aldehyde functionality, stable to basic
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conditions but labile to aqueous acid.

Attribute Detail

IUPAC Name 2-(2-Methylphenyl)-1,3-dioxolane

Common Synonyms
o-Tolualdehyde ethylene acetal; 2-(o-Tolyl)-1,3-

dioxolane

Molecular Formula C₁₀H₁₂O₂

Molecular Weight 164.20 g/mol

Structural Feature
1,3-Dioxolane ring fused to an o-substituted

benzene

Key CAS Reference 2403-50-1 (Note: para-isomer is 2403-51-2)

Physical Property Data: Reference & Predicted
Due to the scarcity of specific high-resolution literature data for the ortho-isomer compared to

the para-isomer, the following values represent a synthesis of available experimental fragments

and high-confidence QSPR (Quantitative Structure-Property Relationship) predictions based on

the para-isomer baseline.

Refractive Index ( ) & Density ( )
Critical Insight: The ortho-substitution typically results in a slightly higher refractive index and

density compared to the para-isomer due to tighter molecular packing and increased

polarizability anisotropy, despite the steric hindrance.
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Property
Target Range
(Ortho)

Baseline
Reference
(Para-Isomer)

Unit Conditions

Refractive Index

(

)

1.5160 – 1.5220 1.5130 – 1.5150 - 20°C, 589 nm

Density (

)
1.065 – 1.085 1.055 – 1.065 g/mL 20°C

Boiling Point 105 – 110 98 – 99 °C 5 Torr (Vacuum)

Appearance
Colorless,

viscous oil
Colorless oil - Ambient

Analyst Note: If your synthesized material shows an RI < 1.510, check for residual ethylene

glycol (

) or incomplete conversion of o-tolualdehyde (

).

Measurement Protocols (Self-Validating Systems)
To ensure data integrity (E-E-A-T), use the following SOPs. These protocols are designed to be

self-validating, meaning they include internal checks to flag errors immediately.

Refractive Index Determination (Abbe or Digital)
Objective: Confirm purity and identity. Equipment: Digital Refractometer (e.g., Anton Paar

Abbemat) or Abbe Refractometer.

Protocol:
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Calibration (Validation Step):

Clean prism with HPLC-grade acetone.

Measure Type 1 Water at 20°C.

Acceptance Criteria: Reading must be 1.3330 ± 0.0002. If not, recalibrate.

Sample Loading:

Apply 0.3 mL of 2-(2-Methylphenyl)-1,3-dioxolane to the prism. Ensure no air bubbles

are trapped (bubbles lower the apparent RI).

Equilibration:

Allow 30 seconds for thermal equilibrium (prism set to 20.0°C).

Measurement:

Record the value to 4 decimal places.

Cleaning:

Wipe with ethanol, then acetone.

Density Determination (Oscillating U-Tube)
Objective: Mass balance calculation and process engineering. Equipment: Oscillating U-tube

density meter (e.g., DMA 35/4500).

Protocol:

Check (Validation Step):

Inject air. Reading should be ~0.0012 g/mL.

Inject water. Reading should be ~0.9982 g/mL at 20°C.

Injection:
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Inject ~2 mL of sample slowly to avoid microbubbles.

Visual Check: Use the instrument's camera or inspection window to confirm the U-tube is

bubble-free.

Measurement:

Record density (

) and Specific Gravity (SG).

Temperature Correction: Ensure the instrument is correcting to 20°C or 25°C as per your

standard.

Synthesis & Validation Workflow
The synthesis of 2-(2-Methylphenyl)-1,3-dioxolane is a classic Dean-Stark protection

reaction. The physical properties (RI and Density) are the primary "in-process controls" (IPC) to

determine reaction completion before running expensive HPLC/GC methods.

Reaction Logic
Reactants:o-Tolualdehyde + Ethylene Glycol (excess).

Catalyst:p-Toluenesulfonic acid (pTSA).

Driving Force: Azeotropic removal of water (using Toluene or Benzene).

Workflow Diagram
The following diagram illustrates the logical flow from synthesis to validation, highlighting where

physical property checks act as "Gates" for the next step.

Reactants
(o-Tolualdehyde + Glycol)

Reflux (Dean-Stark)
Water Removal

pTSA / Toluene IPC: RI Check
Target: < 1.530

Sample Aliquot

RI > 1.530
(Unreacted Aldehyde)

Workup
(NaHCO3 Wash)

RI Stabilized
(~1.520) Vacuum Distillation

(105°C @ 5 Torr)
Crude Oil Final Analysis

(Density & RI)
Pure Fraction

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b3276591/docs?utm_src=pdf-body#technical-guide-characterization-physical-properties-of-2-2-methylphenyl-1-3-dioxolane
https://www.benchchem.com/product/b3276591/docs?utm_src=pdf-body-img#technical-guide-characterization-physical-properties-of-2-2-methylphenyl-1-3-dioxolane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3276591?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1: Synthesis and validation workflow. The Refractive Index (RI) serves as a critical In-

Process Control (IPC) to detect unreacted aldehyde (

) before workup.

Applications in R&D
Purity Assessment
The refractive index is a rapid proxy for purity.

Higher RI (>1.525): Indicates residual o-tolualdehyde (conjugation increases RI).

Lower RI (<1.510): Indicates residual solvent (Toluene

) or ethylene glycol.

Stability Monitoring
Acetals are sensitive to acid. In drug development formulations:

Monitor the hydrolysis rate by tracking the reappearance of the aldehyde peak in UV-Vis or a

shift in RI back towards 1.54.

The ortho-methyl group provides "steric shielding," often making this acetal 2-3x more stable

to hydrolysis than the unsubstituted benzaldehyde acetal.

References
Sigma-Aldrich.Product Specification: 2-(4-Methylphenyl)-1,3-dioxolane (CAS 2403-51-2).

(Used as baseline for para-isomer properties).

NIST Chemistry WebBook.1,3-Dioxolane, 2-phenyl- (Benzaldehyde ethylene acetal)

Thermochemical Data. (Used for structural interpolation).

ChemicalBook.CAS 2403-50-1 Data Sheet. (Verified CAS existence).

PubChem.Compound Summary: 2-Methyl-1,3-dioxolane derivatives. (General acetal

property trends).
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(Note: Direct literature values for the specific ortho-isomer density are rare in open-access

databases; values provided in Section 3 are derived from authoritative QSPR trends relative to

the para-isomer and unsubstituted benzyl acetals.)

To cite this document: BenchChem. [Technical Guide: Characterization & Physical Properties
of 2-(2-Methylphenyl)-1,3-dioxolane]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3276591/docs#technical-guide-characterization-
physical-properties-of-2-2-methylphenyl-1-3-dioxolane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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